

A Comprehensive Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-bromo-2-fluorobenzoate*

Cat. No.: *B570390*

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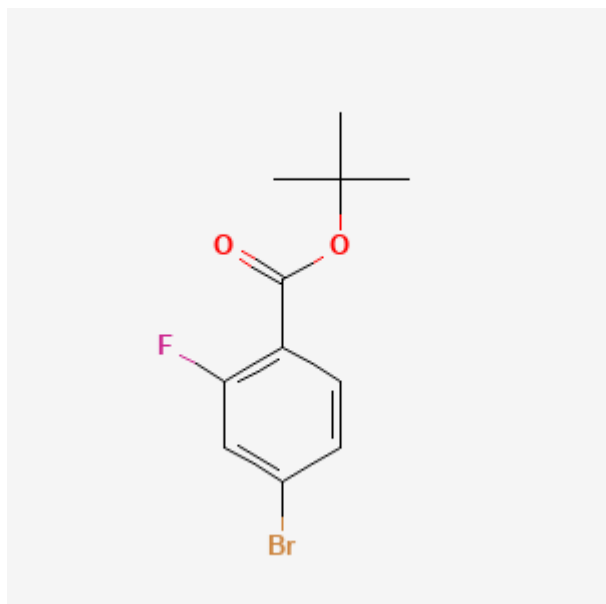
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **tert-butyl 4-bromo-2-fluorobenzoate**, a key intermediate in organic synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry and materials science.

Chemical Structure and Nomenclature

Tert-butyl 4-bromo-2-fluorobenzoate is a halogenated aromatic carboxylic acid ester. The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl group at position 1.

- IUPAC Name: **tert-butyl 4-bromo-2-fluorobenzoate**[\[1\]](#)
- Synonyms: 2-Methylpropan-2-yl 4-bromo-2-fluorobenzoate, 4-Bromo-2-fluoro-benzoic acid tert-butyl ester[\[1\]](#)
- Chemical Formula: $C_{11}H_{12}BrFO_2$ [\[1\]](#)
- SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F[\[1\]](#)
- InChI Key: ZPGZHSAOCVWZMR-UHFFFAOYSA-N[\[1\]](#)



Physicochemical and Safety Data

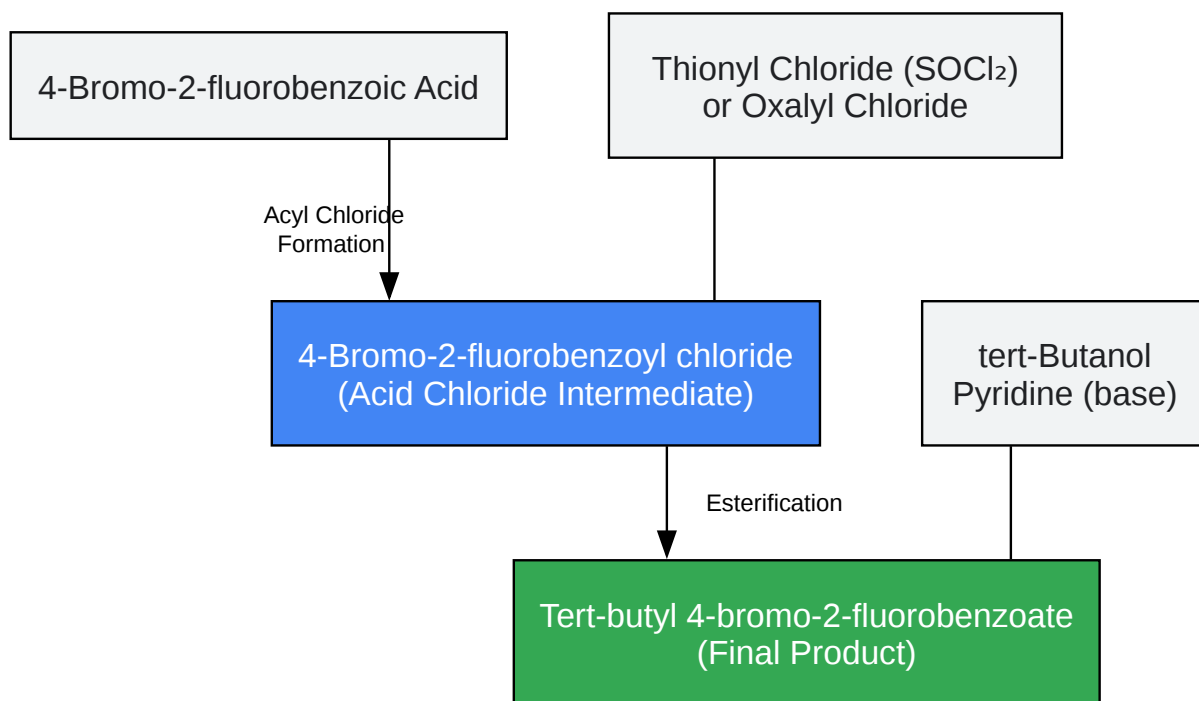
The quantitative properties of **tert-butyl 4-bromo-2-fluorobenzoate** are summarized below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	889858-12-2	[1]
Molecular Weight	275.11 g/mol	[1][2]
Physical State	Liquid	[2]
Purity	≥98%	
Storage Temperature	Refrigerator	
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1][2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]

Synthesis and Experimental Protocol

Tert-butyl 4-bromo-2-fluorobenzoate is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The strategic placement of the functional groups on the aromatic ring makes 4-bromo-2-fluorobenzoic acid a versatile building block for various organic transformations, including palladium-catalyzed cross-coupling reactions.[3][4] The tert-butyl ester provides a protecting group for the carboxylic acid, which can be removed under acidic conditions.

The logical workflow for a common laboratory synthesis is outlined below.



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Synthesis workflow for **tert-butyl 4-bromo-2-fluorobenzoate**.

Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to its tert-butyl ester.

Materials:

- 4-Bromo-2-fluorobenzoic acid (1.0 eq.)
- Thionyl chloride (SOCl₂) (2.0 eq.) or Oxalyl chloride (1.5 eq.)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM), anhydrous
- tert-Butanol (1.5 eq.)
- Pyridine (2.0 eq.), anhydrous

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Acid Chloride Formation:
 - To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.) and anhydrous dichloromethane.
 - Add a catalytic amount of DMF (e.g., 1-2 drops).
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or disappearance of the starting material.
 - Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.
- Esterification:
 - Dissolve the crude acid chloride in fresh anhydrous dichloromethane under an inert atmosphere.
 - Cool the solution to 0 °C.
 - In a separate flask, prepare a solution of tert-butanol (1.5 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous dichloromethane.
 - Add the tert-butanol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
- Work-up and Purification:
 - Dilute the reaction mixture with dichloromethane.
 - Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **tert-butyl 4-bromo-2-fluorobenzoate**.

Applications in Research and Development

Tert-butyl 4-bromo-2-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[5]

- **Pharmaceutical Synthesis:** It serves as a building block for creating complex molecules, particularly in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromo-substituent is ideal for modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build carbon-carbon or carbon-heteroatom bonds.^{[3][5]}
- **Materials Science:** The compound is also utilized in the preparation of functional materials and liquid crystals where fluorinated aromatic structures are required.^[5]
- **Protecting Group Chemistry:** The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions, providing a key step in multi-step synthetic routes.

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References

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